molecular formula C5H14BrNO B1611763 Choline-1,1,2,2-d4 bromide CAS No. 285979-69-3

Choline-1,1,2,2-d4 bromide

Cat. No.: B1611763
CAS No.: 285979-69-3
M. Wt: 188.1 g/mol
InChI Key: JJCWKVUUIFLXNZ-HGFPCDIYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline-1,1,2,2-d4 bromide, also known as choline-d4, is a synthetic form of choline that is widely used in scientific research. Choline is an essential nutrient that is necessary for normal functioning of the human body. It is a precursor to the neurotransmitter acetylcholine, which plays a role in many physiological processes, including learning, memory, and muscle control. Choline-d4 is a stable isotope of choline that can be used to trace metabolic pathways and measure physiological processes.

Scientific Research Applications

Mass Spectrometry Applications

  • Methyl Transfer in Mass Spectrometry : Choline-1,1,2,2-d4 bromide, along with other choline halides like chloride and iodide, plays a role in field desorption mass spectrometry. It's involved in an intermolecular transfer of a methyl group, which is crucial for understanding the mass spectra of these compounds (Wood & Lau, 1975).

  • Phospholipid Analysis : The substance is also significant in the field desorption mass spectra of phospholipids. Its study, particularly in derivatives like dipalmitoylphosphatidyl choline, helps understand the major cleavage, rearrangement, and association ions in these substances (Wood, Lau, & Rao, 1976).

Material Science and Nanotechnology

  • Production of Chitin Nanofibers : Choline chloride-thiourea, a deep eutectic solvent containing choline bromide, is used in the production of α-chitin nanofibers (CNFs). These CNFs have applications in bio-nanocomposite gel beads, potentially useful in drug delivery systems (Mukesh et al., 2014).

Health and Nutrition

  • Choline Intake and Human Health : Choline, including its derivatives like this compound, is essential for synthesizing membrane phospholipids and neurotransmitters in humans. Studies on choline intake provide insights into its role in human nutrition and potential deficiencies (Fischer et al., 2005).

Molecular Dynamics and Solvent Studies

  • Solvent Dynamics Study : Choline, including its bromide form, has been studied using molecular dynamics simulation and neutron scattering techniques. These studies are crucial for understanding solvent behavior and choline's role in human nutrition (Bhowmik, 2018).

Pharmacology and Biochemistry

  • Biochemical Applications : Research involving choline and its derivatives, like this compound, extends into biochemical studies. This includes exploring the mechanisms of action at molecular levels, understanding drug interactions, and their effects on various biochemical pathways (Exley, 1957).

Cancer Research

  • Cancer Cell Studies : Choline derivatives have been used to study the metabolism in cancer cells. For example, fluorescent derivatives of choline have been used to observe its intracellular distribution in carcinoma cells, aiding in understanding cancer metabolism (Villa et al., 2005).

Mechanism of Action

Target of Action

Choline-1,1,2,2-d4 bromide is a deuterium-labeled variant of choline . Choline is an essential nutrient that serves as a precursor for several important biological molecules. Its primary targets include phospholipid membranes and the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with its targets by being incorporated into their structure. As a component of phospholipid membranes, it plays a crucial role in maintaining cell function . As a precursor of acetylcholine, it is vital for nerve conduction throughout the central nervous system .

Biochemical Pathways

Choline is oxidized to betaine, which serves as a substrate in the betaine–homocysteine methyltransferase reaction. This links choline and betaine to the folate-dependent one-carbon metabolism . Choline and betaine are important sources of one-carbon units, particularly during folate deficiency .

Pharmacokinetics

It is known that choline can be obtained from the diet and is also synthesized de novo in tissues .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It contributes to the structure and function of cell membranes and is involved in nerve conduction as a precursor of acetylcholine . Its role in one-carbon metabolism also has implications for various metabolic processes .

Action Environment

Environmental factors can influence the action of this compound. For instance, the composition of individual gut microbiota can influence the production of trimethylamine (TMA), a metabolite of choline . This highlights the complex interplay between diet, gut microbiota, and choline metabolism.

Biochemical Analysis

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-HGFPCDIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584461
Record name 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-69-3
Record name 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285979-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline-1,1,2,2-d4 bromide
Reactant of Route 2
Reactant of Route 2
Choline-1,1,2,2-d4 bromide
Reactant of Route 3
Reactant of Route 3
Choline-1,1,2,2-d4 bromide
Reactant of Route 4
Reactant of Route 4
Choline-1,1,2,2-d4 bromide
Reactant of Route 5
Reactant of Route 5
Choline-1,1,2,2-d4 bromide
Reactant of Route 6
Choline-1,1,2,2-d4 bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.